(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide
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Overview
Description
N-[1-[1-[(3-chlorophenyl)methyl]-2-benzimidazolyl]ethyl]-3-(2-furanyl)-2-propenamide is a member of benzimidazoles.
Scientific Research Applications
Synthesis and Characterization
- Building Blocks for Synthesis: The compound serves as a versatile building block in the synthesis of various heterocyclic compounds. It has been used in the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, demonstrating its utility in creating a wide range of chemically diverse structures (Farag et al., 2011).
Biological Activities
- Antimicrobial and Antifungal Properties: A series of benzimidazole derivatives, including compounds similar in structure to the compound , have shown in vitro antibacterial and antifungal activities against various microbial strains. This highlights the potential use of these compounds in developing new antimicrobial agents (Vasić et al., 2014).
- Antinociceptive and Anti-inflammatory Properties: Derivatives of benzimidazole, including similar furan-2-yl compounds, have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory activities. This research contributes to the understanding of these compounds' therapeutic potential in treating pain and inflammation (Selvam et al., 2012).
Chemical Reactions and Properties
- Reactivity in Synthesis: The compound is used in various synthetic pathways, demonstrating its reactivity and potential as a precursor for more complex molecules. Research has explored its reactions with strong electrophiles, contributing to the knowledge of its chemical behavior and potential applications in synthesis (Aleksandrov et al., 2016).
Molecular Docking Studies
- Antimicrobial Evaluation: Molecular docking studies have been conducted on benzimidazole derivatives to assess their interaction with microbial proteins. These studies provide insight into the potential antimicrobial efficacy of these compounds and their mechanism of action (Sethi et al., 2016).
properties
Molecular Formula |
C23H20ClN3O2 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C23H20ClN3O2/c1-16(25-22(28)12-11-19-8-5-13-29-19)23-26-20-9-2-3-10-21(20)27(23)15-17-6-4-7-18(24)14-17/h2-14,16H,15H2,1H3,(H,25,28)/b12-11+ |
InChI Key |
CFIIGTSHGQJHCG-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl)NC(=O)/C=C/C4=CC=CO4 |
SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl)NC(=O)C=CC4=CC=CO4 |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl)NC(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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